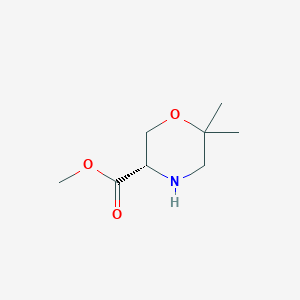

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate

Beschreibung

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate (CAS: 947729-86-4) is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with geminal dimethyl groups at the 6-position and a methyl ester at the 3-position. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol (calculated). The compound is synthesized enantioselectively, as inferred from methods described for structurally related compounds , and is available with a purity of ≥98% .

Eigenschaften

IUPAC Name |

methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOMIOFBGFGDHW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H](CO1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693475 | |

| Record name | Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947729-86-4 | |

| Record name | Methyl (3S)-6,6-dimethyl-3-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947729-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The initial step involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde under acidic conditions.

Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions. For instance, the morpholine ring can be treated with methyl iodide in the presence of a base such as potassium carbonate.

Esterification: The carboxylate ester is introduced by reacting the morpholine derivative with a suitable carboxylic acid or its derivative, such as methyl chloroformate, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Substituted morpholine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 947729-86-4

The compound features a morpholine ring with a methyl ester group at the 3-position and two methyl groups at the 6-position. This unique structure influences its reactivity and biological interactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has garnered attention for its potential applications in drug development:

- Drug Design : The morpholine structure is prevalent in various biologically active molecules. This compound can serve as a precursor for synthesizing novel pharmaceuticals, particularly those targeting specific biological pathways.

- Stereoselective Reactions : Its chiral nature allows it to participate in stereoselective reactions, which are crucial for developing enantiomerically pure drugs.

Case Study: Anticancer Agents

Research indicates that compounds derived from morpholine structures exhibit anticancer properties. For example, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro, showing promise as potential anticancer agents.

Organic Synthesis

The compound plays a significant role as a building block in organic synthesis:

- Synthesis of Complex Molecules : The presence of the carboxylate group facilitates various chemical reactions, enabling the formation of more complex structures. It can be utilized in the synthesis of heterocycles and other functionalized compounds.

Synthesis Pathway

The synthesis typically involves several steps:

- Formation of the morpholine ring.

- Introduction of the methyl ester group.

- Functionalization at the 6-position through various organic reactions.

This multi-step synthesis underscores its versatility in creating diverse chemical entities .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The carboxylate group can participate in polymerization reactions, leading to materials with tailored properties. This can include the development of specialty polymers with specific mechanical or thermal characteristics.

Example Application

Research has explored using this compound in creating biodegradable polymers that could replace traditional plastics, addressing environmental concerns.

Biological Interactions

Investigations into the biological interactions of this compound reveal its potential as a bioactive molecule:

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator.

Interaction Studies

Ongoing research aims to characterize these interactions further to understand their implications for drug development and therapeutic applications.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate | Enantiomer of (S)-Methyl variant | Potentially different biological activity |

| Methyl morpholine-2-carboxylate | Lacks methyl substitutions at position 6 | Different reactivity profile |

| N-Methylmorpholine | No carboxylate group; simpler structure | Used primarily as a solvent |

The presence of two methyl groups at position 6 distinguishes this compound from other derivatives, potentially influencing its solubility and biological activity.

Wirkmechanismus

The mechanism of action of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Therapeutic Effects: In medicinal applications, the compound may cross the blood-brain barrier and interact with neural receptors, influencing neurotransmitter levels and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Enantiomers :

- The (S)- and (R)-enantiomers share identical molecular formulas but differ in spatial configuration. The (S)-form is commercially available, while the (R)-form is discontinued, suggesting preferential use of the (S)-enantiomer in asymmetric synthesis .

Ester vs. Acid Forms: The methyl ester (C₈H₁₃NO₃) offers improved lipophilicity compared to the free acid (C₇H₁₃NO₃), enhancing solubility in organic solvents.

Hydrochloride Salt: The hydrochloride derivative (C₇H₁₄ClNO₃) has higher water solubility due to ionic character, making it suitable for pharmaceutical formulations. Its molecular weight (195.64 g/mol) reflects the addition of HCl .

Physical and Chemical Properties

| Property | (S)-Methyl Ester | (3S)-Acid | Hydrochloride Salt |

|---|---|---|---|

| Molecular Weight (g/mol) | 171.19 | 159.18 | 195.64 |

| Solubility | High (organic) | Low | High (aqueous) |

| Purity | ≥98% | - | ≥98% |

Biologische Aktivität

(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral compound characterized by its morpholine structure, which includes a methyl ester group at the 3-position and two methyl groups at the 6-position. Its chemical formula is with a molecular weight of approximately 171.21 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties, which influence its biological interactions and reactivity.

The synthesis of this compound typically involves multi-step processes that highlight its complexity. The presence of a carboxylate group makes it a potential building block for synthesizing more complex molecules. Morpholine rings are prevalent in various biologically active compounds, suggesting that this compound could serve as a precursor in drug development.

Interaction Studies

Preliminary findings indicate that this compound interacts with biological molecules, suggesting potential applications in drug design. Interaction studies have focused on its reactivity with enzymes and receptors, which could modulate their activity. For instance, compounds with similar morpholine structures have been shown to inhibit acetylcholinesterase (AChE), indicating that this compound may exhibit analogous biological activities.

Comparative Analysis

When compared to other morpholine derivatives, this compound displays unique features that may influence its solubility and biological activity. The following table summarizes these differences:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate | Enantiomer of (S)-Methyl variant | Potentially different biological activity |

| Methyl morpholine-2-carboxylate | Lacks methyl substitutions at position 6 | Different reactivity profile |

| N-Methylmorpholine | No carboxylate group; simpler structure | Used primarily as a solvent |

The presence of two methyl groups at position 6 distinguishes this compound from others, potentially enhancing its pharmacological properties.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their mechanisms of action. For example, research on various morpholine derivatives has demonstrated their effectiveness as enzyme inhibitors. One study reported that certain derivatives showed significant inhibition against electric eel AChE with IC50 values as low as 0.50 µM . This suggests that this compound could similarly interact with AChE or other targets.

Antibacterial Activity

In another context, the biological evaluation of related compounds indicated promising antibacterial properties. Compounds structurally similar to this compound were shown to be effective against resistant strains such as MRSA, with minimum inhibitory concentrations (MICs) demonstrating significant potency . These findings underscore the potential for further exploration of this compound in developing new antibacterial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.